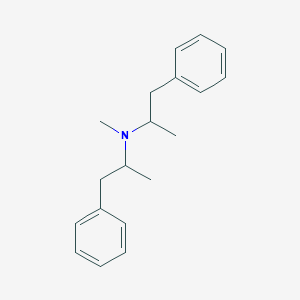

Di-(1-phenylisopropyl)methylamine

Vue d'ensemble

Description

Di-(1-phenylisopropyl)methylamine is a compound that has been identified in illicit methamphetamine . It has a molecular formula of C19H25N and a molecular weight of 267.4 g/mol.

Synthesis Analysis

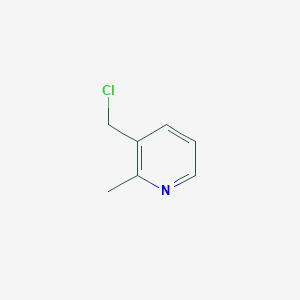

This compound has been isolated and identified spectroscopically in illicit methamphetamine. Its identity was confirmed by synthesis . It is commonly present in amounts ranging between 3 and 15% relative to methamphetamine .Molecular Structure Analysis

The molecular structure of Di-(1-phenylisopropyl)methylamine was confirmed by spectroscopic identification .Chemical Reactions Analysis

Di-(1-phenylisopropyl)methylamine is a substance present in illicit samples of methamphetamine . The isolation, purification, and identification of this compound are described in the literature .Applications De Recherche Scientifique

Identification and Synthesis in Illicit Methamphetamine

Di-(1-phenylisopropyl)methylamine has been identified as an impurity in illicit samples of methamphetamine. It is commonly present in amounts ranging between 3 and 15% relative to methamphetamine. The substance's identity was confirmed through synthesis (Bailey, Boulanger, Legault, & Taillefer, 1974).

Presence in Illicit Amphetamine Tablets

This compound was found as the main ingredient in several sets of amphetamine tablets sold on the illicit market in Rome, Italy, during 1999-2000. Its molecular structure closely resembles that of amphetamine and could potentially produce similar pharmacological activity. A preliminary test on its metabolic pathway in rats suggests its biotransformation to amphetamine (Ottaviano, Furnari, & Rosati, 2002).

Stimulus Properties in Drug Discrimination Studies

Phenylisopropylamine derivatives, including Di-(1-phenylisopropyl)methylamine, do not necessarily produce similar behavioral effects in test subjects. For example, while amphetamine is a CNS stimulant, its phenylisopropylamine derivative, DOM, is considered a hallucinogen. Studies have been conducted using two-lever operant procedures to evaluate the stimulus properties of these compounds (Glennon, 1986).

Role in Illicit Amphetamine Synthesis

Di-(β-Phenylisopropyl)amine is frequently found as a main impurity in illicit amphetamine samples. Its formation during the Leuckart synthesis process is discussed, along with methods for its synthesis and stereoisomerism. Analytical data and the role of the compound in the comparison of illicit amphetamine samples are also discussed (Huizer, Brussee, & Poortman-van der Meer, 1985).

Potential for Neurotoxicity

Di-(1-phenylisopropyl)methylamine and related compounds may have implications in neurotoxicity, as indicated by research on compounds like MPTP, which produces parkinsonism in experimental animals. The neurotoxicity depends on the compound's metabolism and its effects on cellular components like mitochondria (Matthews et al., 1998).

Propriétés

IUPAC Name |

N-methyl-1-phenyl-N-(1-phenylpropan-2-yl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N/c1-16(14-18-10-6-4-7-11-18)20(3)17(2)15-19-12-8-5-9-13-19/h4-13,16-17H,14-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJNVYHKUBNVMDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)N(C)C(C)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30968427 | |

| Record name | N-Methyl-1-phenyl-N-(1-phenylpropan-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Di-(1-phenylisopropyl)methylamine | |

CAS RN |

53660-19-8 | |

| Record name | N,alpha,alpha'-Trimethyldiphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053660198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methyl-1-phenyl-N-(1-phenylpropan-2-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

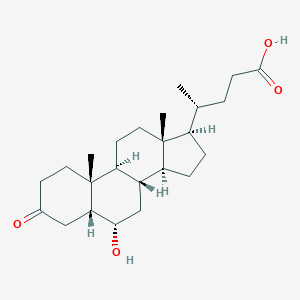

![1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B116384.png)

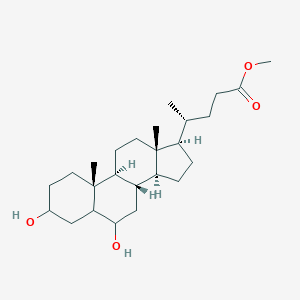

![methyl (4R)-4-[(5R,6S,8S,9S,10R,13R,14S,17R)-6-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B116404.png)